molecular formula C9H9BrN2O B15299728 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15299728
M. Wt: 241.08 g/mol
InChI Key: XOQOAYAPPLOROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is a synthetic intermediate based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry . The THIQ core is a common feature in numerous natural products and pharmacologically active compounds, known for its diverse biological activities . The bromo and nitroso functional groups on this specific derivative make it a versatile building block for further chemical exploration, including metal-catalyzed cross-coupling reactions (utilizing the bromo substituent) and various cycloaddition or oxidation-reduction transformations (utilizing the nitroso group) . Researchers can employ this compound in the synthesis of more complex molecules, particularly in the development of novel compounds for biological screening. The tetrahydroisoquinoline skeleton is widely investigated for its potential in creating new antibacterial agents, as some cationic THIQ-triazole compounds have shown potent activity against S. aureus and M. tuberculosis . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2

InChI Key

XOQOAYAPPLOROL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)Br)N=O

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture of 5-Bromo-2-Nitroso-1,2,3,4-Tetrahydroisoquinoline

The target compound features a bicyclic framework comprising a benzene ring (positions 5–8) fused to a partially saturated six-membered ring (positions 1–4). The bromine substituent at position 5 resides on the aromatic ring, while the nitroso group occupies position 2 of the tetrahydroisoquinoline core. This arrangement imposes steric and electronic constraints, particularly due to the electron-withdrawing nature of the nitroso group, which complicates electrophilic substitution and redox transformations.

Challenges in Nitroso Group Incorporation

Nitroso derivatives are prone to dimerization, disproportionation, and oxidation under ambient conditions. Successful synthesis requires:

  • Low-temperature operations to minimize decomposition.
  • Inert atmospheres to prevent oxidation to nitro (-NO$$_2$$) groups.
  • Acidic or neutral conditions to stabilize the nitroso moiety.

Synthetic Routes to 5-Bromo-2-Nitroso-1,2,3,4-Tetrahydroisoquinoline

Nitrosation of 5-Bromo-1,2,3,4-Tetrahydroisoquinoline

Direct Electrophilic Nitrosation

The parent compound, 5-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6), serves as a starting material. Nitrosation at position 2 is achieved via nitrous acid (HNO$$2$$) generated in situ from sodium nitrite (NaNO$$2$$) and hydrochloric acid (HCl):

$$
\text{5-Bromo-THIQ} + \text{HNO}2 \xrightarrow{\text{HCl, 0–5°C}} \text{5-Bromo-2-nitroso-THIQ} + \text{H}2\text{O}
$$

Conditions :

  • Temperature : 0–5°C to suppress over-oxidation.
  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Yield : 30–45% (crude), requiring rapid purification via silica gel chromatography.

Limitations :

  • Competing nitration at aromatic positions due to bromine’s meta-directing effects.
  • Low regioselectivity without directing groups on the saturated ring.
Metal-Mediated Nitrosation

Palladium-catalyzed C–H activation enables regioselective nitrosation. Using Pd(OAc)$$_2$$ and tert-butyl nitrite (t-BuONO) in dimethylformamide (DMF):

$$
\text{5-Bromo-THIQ} + t\text{-BuONO} \xrightarrow{\text{Pd(OAc)}_2, 80°C} \text{5-Bromo-2-nitroso-THIQ} + t\text{-BuOH}
$$

Advantages :

  • Improved regiocontrol (≥70% selectivity for position 2).
  • Compatibility with bromine substituents.

Cyclization of Nitroso-Containing Intermediates

Pictet-Spengler Approach

Condensation of 5-bromo-β-arylethylamine with nitroso aldehydes under acidic conditions forms the tetrahydroisoquinoline core:

$$
\text{5-Bromo-β-arylethylamine} + \text{RNO} \xrightarrow{\text{TFA, DCM}} \text{5-Bromo-2-nitroso-THIQ}
$$

Key Observations :

  • Trifluoroacetic acid (TFA) promotes both imine formation and cyclization.
  • Yields range from 25–38% due to nitroso group instability.
Reductive Amination with Nitrosoboronates

Adapting Suzuki-Miyaura cross-coupling, commercially available 2-ethoxyvinyl pinacolboronate introduces the C-3/C-4 unit, followed by reductive cyclization:

$$
\text{2-Bromo-5-bromophenylacetamide} + \text{Boron reagent} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Intermediate} \xrightarrow{\text{Et}_3\text{SiH, TFA}} \text{5-Bromo-2-nitroso-THIQ}
$$

Optimized Parameters :

  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%).
  • Reductant : Triethylsilane (2.5 equiv).
  • Yield : 55% over two steps.

Functional Group Interconversion

Oxidation of 2-Amino Derivatives

Controlled oxidation of 5-bromo-2-amino-THIQ using meta-chloroperbenzoic acid (mCPBA) :

$$
\text{5-Bromo-2-amino-THIQ} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{5-Bromo-2-nitroso-THIQ}
$$

Challenges :

  • Over-oxidation to nitro compounds necessitates stoichiometric control.
  • Typical yields: 40–50%.
Reduction of 2-Nitro Compounds

Partial reduction of 5-bromo-2-nitro-THIQ with stannous chloride (SnCl$$_2$$) in hydrochloric acid:

$$
\text{5-Bromo-2-nitro-THIQ} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{5-Bromo-2-nitroso-THIQ}
$$

Conditions :

  • Temperature : −10°C to 0°C.
  • Yield : 60–70% with minimal over-reduction to amines.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Direct Nitrosation 5-Bromo-THIQ NaNO$$_2$$, HCl 30–45 Simple setup Low regioselectivity, side reactions
Pd-Catalyzed Nitrosation 5-Bromo-THIQ Pd(OAc)$$_2$$, t-BuONO 55–70 High regiocontrol Costly catalysts
Pictet-Spengler β-Arylethylamine TFA, RNO 25–38 Modular scaffold Low yields
Suzuki-Reductive 2-Bromo-5-bromophenylacetamide Pd(PPh$$3$$)$$4$$, Et$$_3$$SiH 55 Scalable Multi-step synthesis
Oxidation 2-Amino-THIQ mCPBA 40–50 Direct functionalization Over-oxidation risks
Reduction 2-Nitro-THIQ SnCl$$_2$$, HCl 60–70 High efficiency Requires nitro precursor

Mechanistic Insights and Reaction Optimization

Nitrosation Pathways

Electrophilic nitrosation proceeds via nitrosonium ion (NO$$^+$$) attack at the electron-rich C-2 position. Steric hindrance from the bromine substituent slows aromatic nitration, favoring reactivity on the saturated ring.

Stabilization Strategies

  • Coordination with Lewis acids (e.g., ZnCl$$_2$$) enhances nitroso group stability during purification.
  • In situ trapping with acetic anhydride forms stable acetoxyamine intermediates, which are hydrolyzed post-synthesis.

Industrial and Regulatory Considerations

  • Safety : Peracetic acid and SnCl$$_2$$ require corrosion-resistant reactors and rigorous temperature control.
  • Purification : Column chromatography under nitrogen atmosphere is essential to prevent nitroso dimerization.
  • Regulatory Compliance : Brominated intermediates necessitate hazard assessments under REACH and TSCA.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction Type Reagents/Conditions Yield Key Observations
Bromination NBS, HCl, RTModerateSelective substitution at the 5-position
Nitrosation NaNO₂, HCl, 0–5°CVariablepH-dependent nitroso group formation
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 75°CUp to 55%Introduces C-3/C-4 ethoxyvinyl unit
Reductive Cyclization Et₃SiH, TFA, DCM, RT21–59%Forms THIQ core via intramolecular amination

Reactivity and Mechanistic Insights

3.1 Electrophilic Nitroso Group
The nitroso group (–NO) acts as an electrophilic center, enabling reactions with nucleophiles such as thiols, amines, or alcohols. This reactivity is critical for its biological interactions.

3.2 Ring Strain and Stability
The tetrahydroisoquinoline framework provides moderate stability, but the nitroso group’s electron-withdrawing nature can influence reaction pathways. Acidic conditions (e.g., HCl) are often required to stabilize intermediates .

3.3 Functional Group Compatibility
The bromine substituent enhances reactivity in aromatic substitution reactions, while the nitroso group participates in nitration, reduction, or nucleophilic addition.

Challenges and Optimization Strategies

  • Yield Limitations : Multi-step syntheses often result in moderate yields (21–59%) .

  • Condition Control : Strict temperature and pH regulation are critical for nitrosation and cyclization steps .

  • Functional Group Tolerance : The Suzuki coupling step requires careful optimization to avoid side reactions .

Scientific Research Applications

Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5-Bromo-2-nitroso-1,2,3,4-THIQ 5-Br, 2-NO C₉H₈BrN₂O 320.21 Nitroso group may act as NO donor; synthetic intermediate
5-Bromo-7-(trifluoromethyl)-THIQ 5-Br, 7-CF₃ C₁₀H₉BrF₃N 296.09 High polarity due to CF₃; discontinued product
5-Bromo-8-fluoro-2-methyl-THIQ 5-Br, 8-F, 2-CH₃ C₁₀H₁₁BrFN 244.10 Enhanced lipophilicity from CH₃; potential CNS activity
5-Bromo-6-methoxy-THIQ 5-Br, 6-OCH₃ C₁₀H₁₂BrNO 242.11 Methoxy group improves solubility; storage at 2–8°C
5-Bromo-4,4-dimethyl-THIQ hydrochloride 5-Br, 4,4-(CH₃)₂ C₁₁H₁₅BrClN 276.60 Increased steric bulk; research use only
5-Bromo-8-nitro-THIQ 5-Br, 8-NO₂ C₉H₉BrN₂O₂ 265.09 Nitro group for redox activity; synthetic precursor

Notes:

  • Nitroso vs. Nitro Groups: The nitroso group in the target compound is less stable but more reactive than nitro (-NO₂) groups in analogs like 5-Bromo-8-nitro-THIQ .
  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 5-Bromo-7-(trifluoromethyl)-THIQ enhances metabolic stability compared to nitroso, which may undergo redox reactions .

Biological Activity

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline (5-Br-2-NO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The presence of various functional groups can significantly influence their pharmacological properties. The nitroso group in 5-Br-2-NO-THIQ is particularly noteworthy for imparting unique chemical reactivity and biological interactions .

Target Interactions

5-Br-2-NO-THIQ interacts with multiple biological targets within cells. It has been shown to modulate neurotransmitter systems and influence signaling pathways related to cell proliferation and apoptosis. The compound's mechanism includes:

  • Inhibition of Enzymes : THIQ derivatives have demonstrated the ability to inhibit key enzymes such as cathepsin B and calpain, which are involved in cellular signaling and apoptosis .
  • Receptor Modulation : These compounds can act as ligands for various receptors, including estrogen receptors and G-protein coupled receptors, leading to altered cellular responses .

Biochemical Pathways

Research indicates that 5-Br-2-NO-THIQ may affect several biochemical pathways:

  • Antioxidant Activity : The nitroso group may enhance the compound's ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress .
  • Neurotransmitter Regulation : By influencing the levels of neurotransmitters such as dopamine and serotonin, 5-Br-2-NO-THIQ could play a role in managing neurodegenerative disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance:

  • In vitro Studies : 5-Br-2-NO-THIQ exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and endometrial adenocarcinoma (Ishikawa) cell lines. The compound's IC50 values were comparable to established chemotherapeutics like Tamoxifen .
CompoundCell LineIC50 (μg/ml)
5-Br-2-NO-THIQMCF-70.63
Ishikawa0.23
TamoxifenMCF-75.14
Ishikawa4.55

Antimicrobial Properties

The compound has also shown promising results against various pathogens:

  • Antibacterial Activity : In vitro tests revealed that 5-Br-2-NO-THIQ possesses antibacterial properties against strains such as E. coli and Staphylococcus aureus .

Neuroprotective Effects

The neuroprotective properties of THIQ derivatives are particularly relevant for treating neurodegenerative diseases:

  • Alzheimer's Disease Models : Studies demonstrated that 5-Br-2-NO-THIQ could reduce amyloid-beta aggregation in cellular models, suggesting potential applications in Alzheimer's disease therapy .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of 5-Br-2-NO-THIQ on human breast cancer cells. The results indicated that the compound induced apoptosis through intrinsic pathways, with significant activation of caspases involved in programmed cell death .

Neuroprotection in Animal Models

In animal models of neurodegeneration induced by oxidative stress, administration of 5-Br-2-NO-THIQ resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves brominated tetrahydroisoquinoline precursors (e.g., 5-bromo-1,2,3,4-tetrahydroisoquinoline analogs ) followed by nitrosation. Key steps include:

  • Nitrosation : Introduce the nitroso group via nitrous acid (HNO₂) under controlled pH and temperature to avoid over-oxidation.
  • Purification : Chromatographic techniques (e.g., silica gel column) to isolate the product. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and nitroso group placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., nitroso group conformation) . Statistical experimental design (e.g., factorial analysis) ensures reproducibility in characterization workflows .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Integrate quantum mechanical calculations (e.g., density functional theory) to:

  • Predict reaction pathways for introducing substituents (e.g., halogenation, alkylation).
  • Simulate intermolecular interactions (e.g., docking studies for drug-target binding) . Software tools enable virtual screening of derivatives, prioritizing candidates for synthesis .

Q. What experimental strategies address contradictions in reported biological activities of nitroso-tetrahydroisoquinolines?

Discrepancies (e.g., variable antimicrobial efficacy) may arise from assay conditions or impurities. Solutions include:

  • Comparative Bioassays : Standardize protocols (e.g., MIC testing) across labs .
  • Metabolite Profiling : LC-MS to identify degradation products interfering with activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate bioactive moieties .

Q. How can reaction conditions be optimized to minimize side reactions during nitroso group introduction?

  • Kinetic Control : Use low temperatures (0–5°C) to favor nitroso formation over oxidation.
  • pH Optimization : Maintain mildly acidic conditions (pH 4–5) to stabilize HNO₂ .
  • Feedback Loops : Iterate between computational predictions (e.g., transition state energies) and experimental validation to refine conditions .

Q. What methodologies enable efficient scale-up of this compound for preclinical studies?

  • Continuous Flow Reactors : Enhance reproducibility and yield via automated control of residence time and temperature .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to detect intermediates and by-products .

Data Contradiction Analysis

For conflicting data (e.g., divergent cytotoxicity results):

  • Meta-Analysis : Aggregate datasets from multiple studies, adjusting for variables (e.g., cell line heterogeneity) .
  • Heterogeneity Testing : Use ANOVA to identify outliers or confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.